molecular formula C11H17NO B1221189 Mexiletine CAS No. 31828-71-4

Mexiletine

Cat. No. B1221189
CAS RN: 31828-71-4
M. Wt: 179.26 g/mol
InChI Key: VLPIATFUUWWMKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Mexiletine involves complex chemical processes that have been refined over the years to enhance its production and purity. While specific synthesis routes are proprietary and detailed in specialized chemistry literature, the general approach mirrors that of its analogue lignocaine, with adjustments to optimize for Mexiletine's unique structure and properties.

Molecular Structure Analysis

Mexiletine belongs to the class I antiarrhythmic drugs, characterized by its ability to block sodium channels, thus affecting the electrophysiological properties of the heart. Its molecular structure is pivotal in its mechanism of action, closely resembling that of lignocaine, which allows for its role in controlling ventricular arrhythmias, particularly following acute myocardial infarction. The structural similarity to lignocaine contributes to its pharmacodynamic properties suitable for chronic oral prophylaxis of serious ventricular arrhythmias in patients with ischemic heart disease (Chew, Collett, & Singh, 1979).

Chemical Reactions and Properties

Mexiletine's chemical reactions and properties are critical in its pharmacokinetic profile, characterized by high systemic availability following oral ingestion. The drug undergoes extensive metabolism in the liver, with only a small percentage appearing unchanged in the urine. Its renal clearance is influenced by urinary acidosis, and about 70% of serum Mexiletine is protein-bound. These properties are essential for maintaining therapeutic concentrations and ensuring the drug's efficacy in the prophylaxis of ventricular arrhythmias (Chew, Collett, & Singh, 1979).

Scientific Research Applications

Mexiletine and Sodium Currents in Skeletal Muscle

Mexiletine, an antiarrhythmic agent, has been effective in treating myotonia and neuropathic pain. A study by Bellis et al. (2006) in the British Journal of Pharmacology evaluated the pharmacological activity of mexiletine's major metabolites on skeletal muscle sodium currents. This research highlighted mexiletine's impact on skeletal muscle, beyond its primary use in treating ventricular arrhythmias【Bellis et al., 2006】.

Mexiletine in Treating Muscle Channelopathies

Another study conducted by Wang, Russell, and Wang (2004) in The Journal of Physiology examined mexiletine's effects on human skeletal muscle sodium channels. Their research found mexiletine effective for conditions like paramyotonia congenita and potassium-aggravated myotonia. This demonstrates mexiletine's broader applicability in muscle channelopathies【Wang, Russell, & Wang, 2004】.

Mexiletine and Long-QT Syndrome Type 3

Mexiletine's role in gene-specific therapy for Long-QT Syndrome Type 3 (LQT3) patients, caused by mutations in the cardiac sodium channel gene (SCN5A), was explored by Ruan et al. (2007) in Circulation. They found that the clinical response to mexiletine in LQT3 could be predicted by the biophysical properties of different mutations, highlighting its potential in personalized medicine for cardiac conditions【Ruan et al., 2007】.

Mexiletine and hERG Potassium Channel

A study by Gualdani et al. (2015) in Pharmacology Research & Perspectives investigated mexiletine's interaction with the hERG potassium channel. This research provided insights into mexiletine's molecular interactions and potential therapeutic applications beyond its primary antiarrhythmic use, especially in the context of myotonic syndromes and neuropathic pain【Gualdani et al., 2015】.

Mexiletine in Neuropathic Pain

Chapman, Ng, and Dickenson (1998) in Pain explored mexiletine's spinal action in the somatosensory transmission of nerve-injured rats. Their findings suggested mexiletine's effectiveness in treating neuropathic pain, indicating its potential use in pain management【Chapman, Ng, & Dickenson, 1998】.

Mexiletine's Isoform- and State-Dependent Interactions

Nakagawa, Munakata, and Sunami (2018) in Molecular Pharmacology examined the state-dependent affinities of mexiletine for different sodium channel isoforms. Their research contributes to understanding the mechanisms of action of mexiletine and its therapeutic potential in various conditions, including neuroprotection and myotonia【Nakagawa, Munakata, & Sunami, 2018】.

Safety And Hazards

Mexiletine may cause serious side effects. It may cause abnormal liver function tests, especially if you also have congestive heart failure, or blood circulation problems. You should not use mexiletine if you have a serious heart condition such as “AV block” (unless you have a pacemaker) .

Future Directions

Mexiletine seems to be an option for the long-term treatment of recurrent ventricular arrhythmia in adult patients with structural heart disease, especially ischemic cardiomyopathy, and implantable cardioverter defibrillator in whom catheter ablation was unsuccessful or not suitable .

properties

IUPAC Name

1-(2,6-dimethylphenoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPIATFUUWWMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5370-01-4 (hydrochloride)
Record name Mexiletine [INN:BAN]
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DSSTOX Substance ID

DTXSID8048446
Record name Mexiletine
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Molecular Weight

179.26 g/mol
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Physical Description

Solid
Record name Mexiletine
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Solubility

5.38e-01 g/L
Record name Mexiletine
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Mechanism of Action

Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0. It achieves this reduced sodium current by inhibiting sodium channels. Mexiletine decreases the effective refractory period (ERP) in Purkinje fibers in the heart. The decrease in ERP is of lesser magnitude than the decrease in action potential duration (APD), which results in an increase in the ERP/APD ratio. It does not significantly affect resting membrane potential or sinus node automaticity, left ventricular function, systolic arterial blood pressure, atrioventricular (AV) conduction velocity, or QRS or QT intervals
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Product Name

Mexiletine

CAS RN

31828-71-4
Record name Mexiletine
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Record name Mexiletine [INN:BAN]
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Record name Mexiletine
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Record name MEXILETINE
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Record name Mexiletine
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Melting Point

203-205 °C, 203 - 205 °C
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28,000
Citations
RWF Campbell - New England Journal of Medicine, 1987 - Mass Medical Soc
MEXILETINE was originally developed as an anticonvulsant drug. Its antiarrhythmic properties were quickly appreciated, however, and it is for this application that it is becoming …
Number of citations: 123 www.nejm.org
AS Manolis, TF Deering, J Cameron… - Clinical …, 1990 - Wiley Online Library
… Mexiletine is predominantly metabolized by the liver with elimination half‐… mexiletine to have a lesser negative inotropic effect than procainamide or disopyramide. Although mexiletine …
Number of citations: 68 onlinelibrary.wiley.com
L Labbé, J Turgeon - Clinical pharmacokinetics, 1999 - Springer
… -mexiletine, p-hydroxy-mexiletine, m-hydroxy-mexiletine and N-hydroxy-mexiletine. Formation of hydroxymethyl-mexiletine, p-hydroxy-mexiletine and m-hydroxy-mexiletine is …
Number of citations: 77 link.springer.com
EL Logigian, WB Martens, RT Moxley, MP McDermott… - Neurology, 2010 - AAN Enterprises
… Classification of Evidence: This study provides Class I evidence that mexiletine at dosages of 150 and 200 mg 3 times daily over 7 weeks is well-tolerated and effective in reducing …
Number of citations: 192 n.neurology.org
H Stracke, UE Meyer, HE Schumacher… - Diabetes Care, 1992 - Am Diabetes Assoc
… no differences between mexiletine treatment and placebo. The … gave remarkable differences between mexiletine and placebo in … advantages of the mexiletine treatment were shown with …
Number of citations: 217 diabetesjournals.org
FY Chiou-Tan, SM Tuel, JC Johnson… - American journal of …, 1996 - journals.lww.com
… The effect of mexiletine in the treatment of spinal cord dysesthetic pain was examined in … mexiletine on SCI dysesthetic pain scales or Barthel index. In conclusion, in this trial, mexiletine …
Number of citations: 138 journals.lww.com
P Oskarsson, JG Ljunggren, PE Lins - Diabetes Care, 1997 - Am Diabetes Assoc
… Plasma levels of mexiletine and 24-h electrocardiogram (… of mexiletine compared with the other groups. No significant correlation was found between plasma concentration of mexiletine …
Number of citations: 183 diabetesjournals.org
A Dejgard, P Petersen, J Kastrup - The Lancet, 1988 - Elsevier
… during the mexiletine phase compared with the placebo phase. Pain was reduced during mexiletine but not during placebo, as assessed by a visual analogue rating scale. Mexiletine …
Number of citations: 450 www.sciencedirect.com
A Fassoulaki, K Patris, C Sarantopoulos… - Anesthesia & …, 2002 - journals.lww.com
We investigated the analgesic efficacy of mexiletine and gabapentin on acute and chronic pain associated with cancer breast surgery in 75 patients. They were randomized to receive, …
Number of citations: 419 journals.lww.com
JM Statland, BN Bundy, Y Wang, DR Rayan, JR Trivedi… - Jama, 2012 - jamanetwork.com
… Mexiletine significantly improved patient-reported severity … mexiletine and 4.21 for placebo; difference, −1.68; 95% CI, −2.66 to −0.706; P < .001; period 2 means were 1.60 for mexiletine …
Number of citations: 181 jamanetwork.com

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